1,3-Dimethyl-6-fluorothymine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-4-5(8)9(2)7(12)10(3)6(4)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPUTNXTDGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628602 | |
| Record name | 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112706-71-5 | |
| Record name | 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Dimethyl 6 Fluorothymine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and spin I=1/2 of the ¹⁹F nucleus. The chemical shift of the fluorine atom in 1,3-Dimethyl-6-fluorothymine is highly indicative of its electronic environment. The fluorine atom at the C6 position is directly attached to the pyrimidine (B1678525) ring, and its chemical shift would be influenced by the electronic effects of the heterocyclic system and the methyl groups at the N1 and N3 positions.
In similar 6-fluorinated pyrimidine structures, the ¹⁹F chemical shift is a key parameter. The precise chemical shift value for this compound would provide a benchmark for its identification. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons, particularly the H5 proton, would result in a characteristic splitting pattern, providing valuable information about the through-bond connectivity. The magnitude of this coupling constant (J-coupling) is dependent on the dihedral angle between the C6-F and C5-H bonds.
Table 1: Anticipated ¹⁹F NMR Data for this compound
| Parameter | Expected Observation | Significance |
| Chemical Shift (δ) | Single resonance | Indicates a single fluorine environment. The specific ppm value reflects the electronic shielding/deshielding at the C6 position. |
| Multiplicity | Doublet | Arises from coupling to the H5 proton, confirming the C6-F and C5-H proximity. |
| Coupling Constant (J) | ³J(F-H5) | The magnitude of this coupling provides insight into the geometry of the pyrimidine ring. |
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. For this compound, a cross-peak between the H5 proton and the protons of the C5-methyl group would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the two N-methyl groups and the C5-methyl group to their respective carbon atoms. The H5 proton signal would correlate with the C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular framework. Key expected correlations for this compound would include:
Correlations from the N1-methyl protons to the C2 and C6 carbons.
Correlations from the N3-methyl protons to the C2 and C4 carbons.
Correlations from the H5 proton to the C4 and C6 carbons.
Correlations from the C5-methyl protons to the C4, C5, and C6 carbons.
These correlations would collectively provide irrefutable evidence for the placement of the methyl groups and the fluorine atom on the thymine (B56734) scaffold.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can be used to confirm its elemental formula (C₇H₉FN₂O₂).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. While a specific experimental spectrum for this compound is not available, characteristic fragmentation pathways for uracil (B121893) and its derivatives often involve the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. The loss of small neutral molecules such as CO, HCN, and methyl radicals from the molecular ion would also be expected. Analysis of these fragment ions provides corroborative evidence for the proposed structure.
In-Depth Computational Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While preliminary spectroscopic studies exist, detailed computational analyses that would provide a deep understanding of its electronic structure, conformational dynamics, and reactivity are not publicly available. This scarcity of data prevents a comprehensive report on the molecule's properties as requested.
Initial infrared (IR) spectroscopy studies on solid and argon-matrix isolated samples of this compound have been conducted at low temperatures. These investigations were interpreted with the aid of calculated planar normal vibration frequencies, suggesting that the electronegative fluorine atom in the 6-position significantly influences the vibrational frequency changes when compared to crystalline and isolated thymine. Furthermore, evidence of N-H···F hydrogen bonds has been observed in crystalline samples of related fluorinated thymine derivatives.
However, the detailed quantitative data necessary for a complete computational profile of this compound is absent from the current body of scientific literature. Specifically, there is a lack of published research on:
Quantum Mechanical (QM) Calculations and Electronic Structure Analysis: Detailed reports on geometry optimization using Density Functional Theory (DFT), including specific functionals and basis sets, are not available. Consequently, precise data on bond lengths, bond angles, and dihedral angles of the optimized structure cannot be provided. Similarly, in-depth studies using ab initio methods to explore the compound's conformational landscape and energetic profile are wanting. While the importance of Natural Bond Orbital (NBO) analysis in understanding charge distribution is well-established, specific NBO analysis results for this compound, such as atomic charges and donor-acceptor interactions, have not been published. Although the calculation of vibrational wavenumbers has been mentioned, comprehensive data tables with assignments are not accessible.
Molecular Dynamics (MD) Simulations: There are no specific molecular dynamics simulation studies focused on this compound to be found in the surveyed literature. Such simulations would be invaluable for understanding its intermolecular interactions and conformational dynamics in various environments.
Tautomeric Equilibria and Isomeric Forms: The potential for tautomerism is a key aspect of pyrimidine base chemistry. However, dedicated computational studies on the tautomeric equilibria and the relative stabilities of different isomeric forms of this compound are not documented.
Computational and Theoretical Investigations of 1,3 Dimethyl 6 Fluorothymine
Analysis of Hydrogen Bonding Networks and Intramolecular Interactions
The substitution of a fluorine atom at the C6 position and methyl groups at the N1 and N3 positions of the thymine (B56734) ring in 1,3-Dimethyl-6-fluorothymine introduces significant alterations to its electronic properties and, consequently, its capacity for forming hydrogen bonds and engaging in other intramolecular interactions. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding these interactions by examining related fluorinated and methylated pyrimidine (B1678525) derivatives.
The primary atoms capable of participating in hydrogen bonding in a thymine-like structure are the oxygen atoms at C2 and C4, and traditionally the nitrogen atoms at N1 and N3. However, in this compound, the methylation at the N1 and N3 positions precludes these sites from acting as hydrogen bond donors. This structural modification significantly impacts the molecule's ability to form the canonical Watson-Crick base pairing interactions typically observed for thymine. The oxygen atoms, however, remain potent hydrogen bond acceptors.
One such interaction is the potential for C-H···O and C-H···F hydrogen bonds, where the methyl hydrogens interact with the carbonyl oxygens or the fluorine atom. While weaker than conventional hydrogen bonds, these interactions can collectively contribute to the conformational rigidity of the molecule. The analysis of these interactions often involves computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to identify bond critical points and quantify the strength of these interactions.
Furthermore, the close proximity of the various substituents on the pyrimidine ring can result in steric and electrostatic repulsions. Theoretical calculations of the molecular geometry and rotational barriers around the N-C bonds of the methyl groups can provide insight into the energetic costs of these interactions and help to predict the most stable three-dimensional structure of the molecule.
To quantitatively assess these interactions, computational studies on analogous molecules often employ density functional theory (DFT) calculations. These studies can provide data on bond lengths, bond angles, and dihedral angles, which reveal the structural consequences of these intramolecular forces. Additionally, energy decomposition analysis can be used to parse the total interaction energy into its constituent parts, such as electrostatic, exchange, induction, and dispersion components, offering a deeper understanding of the nature of these intramolecular forces.
Below are tables summarizing the expected types of hydrogen bonds and intramolecular interactions in this compound, based on computational studies of similar fluorinated and methylated pyrimidine derivatives.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Expected Strength | Notes |
| Intermolecular H-bond | External H-bond donor (e.g., water, amino acid residue) | O2 (carbonyl) | Moderate to Strong | The C2 oxygen is a primary site for hydrogen bond acceptance. |
| Intermolecular H-bond | External H-bond donor | O4 (carbonyl) | Moderate | The acceptor strength may be slightly modulated by the adjacent C6-F group. |
| Intermolecular H-bond | External H-bond donor | F6 | Weak | Fluorine is a weak hydrogen bond acceptor. |
| Intramolecular C-H···O | C-H (N-methyl) | O2/O4 (carbonyl) | Weak | These interactions can contribute to conformational stability. |
| Intramolecular C-H···F | C-H (N-methyl) | F6 | Very Weak | The contribution of this interaction to overall stability is likely minimal. |
Table 2: Key Intramolecular Interactions in this compound
| Interaction Type | Involved Atoms/Groups | Nature of Interaction | Expected Effect |
| Steric Repulsion | N1-methyl and C6-F | van der Waals repulsion | Can influence the orientation of the methyl group and the planarity of the ring. |
| Steric Repulsion | N3-methyl and O4/C2-oxygens | van der Waals repulsion | Affects the rotational freedom of the methyl group. |
| Dipole-Dipole Interactions | C2=O, C4=O, and C6-F dipoles | Electrostatic | The relative orientation of these bond dipoles contributes to the overall molecular dipole moment and influences intermolecular packing. |
| London Dispersion Forces | All atoms | van der Waals attraction | Contributes to the overall stability of the molecule and its condensed-phase properties. |
It is important to note that the precise nature and strength of these hydrogen bonding networks and intramolecular interactions would require specific and detailed computational studies on this compound itself. The information presented here is an extrapolation based on established principles of physical organic chemistry and computational studies of closely related molecules.
Reactivity and Chemical Transformations Leading to 1,3 Dimethyl 6 Fluorothymine Derivatives
Derivatization Strategies for Expanding Chemical Diversity
The structural framework of 1,3-Dimethyl-6-fluorothymine offers several avenues for derivatization, enabling the generation of a diverse library of related compounds. A key strategy involves the modification of the C5 and C6 positions of the pyrimidine (B1678525) ring. While direct derivatization of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the reactivity of the closely related compound, 1,3-dimethyl-5-fluorouracil.
For instance, the chlorination of 1,3-dimethyl-5-fluorouracil in the presence of various alcohols has been shown to yield 5-chloro-5-fluoro-6-alkoxypyrimidines. This reaction proceeds via the addition of chlorine across the C5-C6 double bond, followed by the nucleophilic attack of an alcohol molecule at the C6 position. This two-step process effectively introduces both a chlorine and an alkoxy group to the pyrimidine ring, significantly altering its electronic and steric properties. This methodology suggests a potential pathway for the derivatization of this compound, where similar halogenation and subsequent nucleophilic substitution could be employed to introduce a variety of functional groups at the C5 and C6 positions.
Nucleophilic and Electrophilic Substitution Reactions at the Pyrimidine Ring
The pyrimidine ring in this compound is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents.
Electrophilic Substitution: The C5 position of the pyrimidine ring in uracil (B121893) and its derivatives is typically the most susceptible to electrophilic attack due to the activating effect of the adjacent nitrogen atoms. In this compound, the presence of the methyl group at C5 (making it thymine-like) would generally direct electrophiles to other positions, but the pyrimidine ring itself can undergo electrophilic substitution under certain conditions. However, the electron-withdrawing effect of the fluorine atom at C6 might deactivate the ring towards electrophilic attack to some extent. Common electrophilic substitution reactions on uracil derivatives include halogenation, nitration, and alkylation at the C5 position. For this compound, any electrophilic substitution would likely occur at the C5 position if the methyl group were absent. With the C5-methyl group present, electrophilic attack on the ring is less favorable.
Formation of Anhydronucleosides and Other Cyclized Structures
Anhydronucleosides are bicyclic structures formed by the intramolecular cyclization of a nucleoside, typically involving the sugar moiety and the nucleobase. While this compound itself is not a nucleoside, its corresponding nucleoside, 1-(β-D-ribofuranosyl)-3-methyl-6-fluorothymine, could potentially form anhydronucleosides.
The formation of anhydronucleosides from pyrimidine nucleosides often involves the activation of a hydroxyl group on the sugar ring, followed by intramolecular nucleophilic attack by an atom of the pyrimidine base. For instance, the treatment of 2'-deoxy-2'-fluorouridine derivatives with a base can lead to the formation of 2,2'-anhydronucleosides. nih.gov In the context of a hypothetical nucleoside of this compound, the formation of an anhydronucleoside would likely involve the C2 or O2 of the pyrimidine ring and a hydroxyl group on the sugar moiety. The presence of the fluorine atom at C6 could influence the electron density of the pyrimidine ring and potentially affect the ease of cyclization.
Synthesis of Substituted Analogs with Modified Peripheral Groups
The synthesis of substituted analogs of this compound with modified peripheral groups can be achieved through various synthetic strategies, primarily focusing on the modification of the substituents at the N1, N3, and C5 positions, or by altering the substituent at the C6 position.
As discussed in the context of nucleophilic substitution, the fluorine atom at C6 is a key handle for introducing a wide range of functional groups. By reacting this compound with different nucleophiles, a library of 6-substituted analogs can be generated. For example, reaction with primary or secondary amines would yield 6-amino derivatives, while reaction with alkoxides would produce 6-alkoxy analogs.
Furthermore, modifications to the N-methyl groups could be envisioned, although this would likely require a de novo synthesis of the pyrimidine ring with the desired N-substituents. Similarly, the synthesis of analogs with different alkyl or functionalized groups at the C5 position would necessitate a synthetic route starting from a different precursor, as direct modification of the C5-methyl group is challenging.
Mechanistic Investigations into the Biological Activity of 1,3 Dimethyl 6 Fluorothymine and Its Research Analogs in Model Systems
Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Enzymes, Nucleic Acids)
The interaction of small molecules with biological macromolecules is the foundational step for eliciting a biological response. For a compound like 1,3-Dimethyl-6-fluorothymine, these interactions are predicted to be primarily with enzymes involved in nucleotide metabolism and with nucleic acids themselves, given its structural similarity to endogenous pyrimidines.
A study on 6-substituted 5-fluorouracil (B62378) derivatives identified potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression. Specifically, 6-imidazolylmethyl-5-fluorouracil was found to be a highly potent inhibitor with a Ki-value of 51 nM nih.gov. This suggests that the C6 position of the pyrimidine (B1678525) ring is a critical site for interaction within the enzyme's active site. It is plausible that this compound could also exhibit inhibitory activity against enzymes in the pyrimidine salvage pathway, though experimental verification is needed.
The chemotherapeutic efficacy of pyrimidine derivatives is often linked to their ability to inhibit enzymes crucial for DNA biosynthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine phosphorylase (TPase) researchgate.net. The introduction of a fluorine atom and methyl groups in this compound could modulate its binding to and inhibition of such enzymes.
In silico molecular docking studies on other pyrimidine derivatives have been used to predict their binding affinity and interaction with protein active sites. For example, docking studies of fluoroquinolone derivatives with topoisomerase II have helped to elucidate their mechanism of action nih.govnih.gov. Similar computational approaches could be employed to model the interaction of this compound with various enzymatic targets to predict its potential biological activity.
The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorine atom's high electronegativity and small size can lead to more favorable interactions with enzyme active sites.
Fluorine substitution can significantly alter the electronic properties of the pyrimidine ring, which can in turn influence its interaction with target proteins. The C-F bond is stronger than a C-H bond, which can increase the metabolic stability of the compound. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the ligand for its target.
Studies on fluorinated nucleosides have shown that the strategic placement of a fluorine atom can alter the molecule's conformation and electronic distribution, leading to enhanced biological activity. While specific data for this compound is unavailable, the principles of fluorine chemistry in drug design suggest that the 6-fluoro substitution is likely to have a significant impact on its molecular properties and biological interactions.
Cellular Pathway Modulation Studies in In Vitro Research Models
The ultimate biological effect of a compound is determined by how it modulates cellular pathways. Based on the activities of related pyrimidine analogs, this compound is anticipated to influence pathways related to cell proliferation, survival, and death.
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Research on related fluorinated compounds and pyrimidine derivatives suggests that this compound may have the potential to induce apoptosis in cancer cells.
Studies have shown that fluoride itself can induce apoptosis in various mammalian cell types through both intrinsic and extrinsic pathways nih.gov. Furthermore, other pyrimidine analogs, such as 6-azauridine, have been shown to induce apoptosis in cancer cells mdpi.com. For example, 6-azauridine treatment in H460 cancer cells led to an increase in the sub-G1 population and cleavage of PARP, both hallmarks of apoptosis mdpi.com.
A novel organoarsenic compound, (2,6-dimethylphenyl)arsonic acid (As2), was found to induce a dose-dependent increase in apoptotic leukemia cells mdpi.com. Mechanistic studies revealed that this compound acts through the mitochondrial apoptosis pathway mdpi.com. Given the structural similarities in terms of the dimethylphenyl group, it is plausible that this compound could engage similar apoptotic pathways.
The table below summarizes the apoptotic effects of a related compound in a cancer cell line.
| Compound | Cell Line | Effect | Reference |
| 6-Azauridine | H460 | Induces apoptosis, increases sub-G1 population | mdpi.com |
Kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway involving Extracellular signal-Regulated Kinase (ERK), are central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a common feature of cancer.
While there is no direct evidence linking this compound to ERK pathway modulation, the broader literature on cellular responses to various stimuli provides some context. For example, the MAPK/ERK pathway is known to be activated by a variety of extracellular signals and plays a pivotal role in cellular processes nih.gov. The activation of ERK involves a cascade of phosphorylation events, starting from a receptor tyrosine kinase at the cell membrane down to the dual phosphorylation of ERK itself researchgate.net. Once activated, ERK can phosphorylate numerous cytosolic and nuclear proteins, leading to changes in gene expression and cellular function researchgate.net.
It is conceivable that a novel small molecule like this compound could perturb this pathway, either by directly interacting with one of the kinase components or indirectly by inducing cellular stress that leads to pathway activation or inhibition. However, without specific experimental data, any potential effect on the ERK pathway remains speculative.
The biological activity of a compound is often mediated by its ability to alter the expression of specific genes. While gene expression studies specific to this compound are not available, the effects of related fluoropyrimidines on gene expression can offer some clues.
Fluoropyrimidine drugs are known to affect the expression of genes involved in their metabolism and mechanism of action. For example, genetic variations in the dihydropyrimidine dehydrogenase (DPYD) gene, which encodes the rate-limiting enzyme in fluoropyrimidine catabolism, can significantly impact drug toxicity and efficacy nih.govnih.govfrontiersin.orgmdpi.com. This highlights the interplay between drug metabolism and gene expression.
Furthermore, factors other than DPYD polymorphisms, such as polymorphisms in miR-27a and the expression levels of ENOSF1 and p53, have been shown to affect 5-FU toxicity, indicating a complex network of gene regulation in response to fluoropyrimidine treatment nih.govresearchgate.net. It is plausible that this compound could also influence the expression of genes involved in cellular stress, DNA repair, and apoptosis, but this requires direct experimental investigation.
Structure-Activity Relationship (SAR) Studies in Pre-clinical Settings
Mechanistic investigations into the biological activity of this compound and its analogs have been a subject of scientific inquiry, particularly in the context of developing novel therapeutic agents. Pre-clinical studies focusing on the structure-activity relationship (SAR) of these compounds aim to elucidate how specific structural modifications influence their biological efficacy, providing a rational basis for the design of more potent and selective molecules.
The core structure of this compound, a derivative of the nucleobase thymine (B56734), features methyl groups at the N1 and N3 positions and a fluorine atom at the C6 position of the pyrimidine ring. SAR studies in pre-clinical settings have systematically explored the impact of alterations at these and other positions on the compound's biological activity, often in the context of its potential as an anticancer or antiviral agent.
A pivotal aspect of these investigations involves the synthesis of a series of analogs where specific functional groups are varied. These analogs are then subjected to a battery of in vitro assays to quantify their biological effects, typically by determining their half-maximal inhibitory concentration (IC50) against various cell lines or viral targets. The resulting data allows researchers to draw correlations between chemical structure and biological activity.
For instance, research into 1,3-disubstituted-6-fluorouracil analogs has provided insights into the importance of the substituents at the N1 and N3 positions. The size, lipophilicity, and electronic properties of these groups can significantly modulate the compound's ability to interact with its biological targets. While specific data tables for a broad range of this compound analogs are not extensively available in the public domain, the general principles of SAR for related fluoropyrimidines can be informative.
The fluorine atom at the C6 position is a critical determinant of the molecule's reactivity and biological properties. Fluorine's high electronegativity can alter the electron distribution within the pyrimidine ring, potentially influencing its interaction with key enzymes or cellular components. SAR studies often involve the substitution of the fluorine atom with other halogens or functional groups to probe the significance of this particular modification.
Furthermore, modifications at the C5 position of the uracil (B121893) ring are a common strategy in the design of pyrimidine-based therapeutic agents. The introduction of various substituents at this position can impact the molecule's steric and electronic profile, leading to changes in its biological activity. While the parent compound is a thymine derivative (5-methyluracil), the principles of C5 modification are relevant to the broader class of 6-fluoropyrimidines.
The following interactive data table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how structural modifications could influence their cytotoxic activity against a model cancer cell line. This table is based on established principles of medicinal chemistry and SAR for fluoropyrimidine derivatives, providing a conceptual framework for understanding the structure-activity relationships in this class of compounds.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | R1 Substituent (at N1) | R3 Substituent (at N3) | R6 Substituent (at C6) | R5 Substituent (at C5) | Cytotoxicity (IC50, µM) |
| 1 | Methyl | Methyl | Fluoro | Methyl | 10 |
| 2 | Ethyl | Methyl | Fluoro | Methyl | 15 |
| 3 | Methyl | Ethyl | Fluoro | Methyl | 12 |
| 4 | Methyl | Methyl | Chloro | Methyl | 25 |
| 5 | Methyl | Methyl | Fluoro | Hydrogen | 50 |
| 6 | Methyl | Methyl | Fluoro | Ethyl | 8 |
| 7 | Propyl | Methyl | Fluoro | Methyl | 20 |
| 8 | Methyl | Propyl | Fluoro | Methyl | 18 |
| 9 | Methyl | Methyl | Bromo | Methyl | 30 |
| 10 | Methyl | Methyl | Fluoro | Chloro | 5 |
Analysis of Hypothetical SAR Data:
Effect of N1 and N3 Alkyl Chain Length: A comparison of compounds 1, 2, 3, 7, and 8 suggests that increasing the alkyl chain length at the N1 and N3 positions beyond a methyl group may lead to a decrease in cytotoxic activity. This could be due to steric hindrance affecting the compound's interaction with its biological target.
Importance of the C6-Fluoro Group: Substituting the fluorine atom at the C6 position with other halogens, such as chlorine (compound 4) or bromine (compound 9), appears to significantly reduce cytotoxicity. This highlights the critical role of the highly electronegative fluorine atom in the compound's biological activity.
Influence of the C5-Substituent: The nature of the substituent at the C5 position also plays a crucial role. Replacing the methyl group of the thymine ring with a hydrogen atom (uracil analog, compound 5) results in a substantial loss of activity. Conversely, modifying the C5-substituent, for example to an ethyl group (compound 6) or a chloro group (compound 10), could potentially enhance potency.
It is imperative to note that the data presented in the table is illustrative and intended to provide a conceptual understanding of SAR principles. Rigorous pre-clinical evaluation of newly synthesized analogs is essential to validate these relationships and to identify lead compounds with optimal biological activity for further development.
Advanced Research Applications and Future Directions for 1,3 Dimethyl 6 Fluorothymine
Utilization as Chemical Probes in Biological Research
The fluorine atom serves as a powerful reporter for non-invasive in-situ analysis. The distinct nuclear magnetic resonance (NMR) signature of the ¹⁹F nucleus allows it to be used as a sensitive probe to monitor molecular interactions and conformational changes in biological systems without the background noise typical of ¹H-NMR.
1,3-Dimethyl-6-fluorothymine, by virtue of its fluorinated pyrimidine (B1678525) core, is a candidate for development as a chemical probe. Natural products and their analogs are often used as chemical probes to investigate biological pathways. nih.gov The fluorine atom can report on the local microenvironment within a protein's binding pocket or a nucleic acid structure. Changes in the ¹⁹F NMR chemical shift can provide valuable data on binding events, kinetics, and the nature of non-covalent interactions. For instance, a fluorinated arabinosyl-EdU reporter was developed to enhance the sensitivity of DNA labeling with reduced cytotoxicity compared to its non-fluorinated counterpart. nih.gov This highlights the potential of fluorinated nucleobase analogs to serve as less disruptive and more sensitive biological probes.
Key Applications of Fluorinated Pyrimidines as Probes:
| Application Area | Technique | Information Gained |
| Enzyme-Ligand Interactions | ¹⁹F NMR Spectroscopy | Binding affinity, conformational changes, enzyme kinetics |
| Nucleic Acid Dynamics | ¹⁹F NMR Spectroscopy | Structural perturbations, ion binding, groove dimensions mdpi.com |
| Cellular Imaging | Fluorescence Microscopy | Localization and trafficking of labeled biomolecules |
| Metabolic Labeling | Mass Spectrometry / Imaging | Tracking DNA and RNA synthesis and turnover nih.gov |
Application as Building Blocks in Organic Synthesis for Complex Molecular Architectures
Fluorinated pyrimidines are valuable precursors in organic synthesis for creating more complex and biologically active molecules. lifechemicals.com The pyrimidine ring is a common scaffold in a wide range of pharmaceuticals and agrochemicals, including antitumor, antiviral, and antifungal agents. lifechemicals.com The introduction of a fluorine atom can enhance properties such as metabolic stability and binding affinity.
This compound can serve as a versatile building block. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the reactivity of other positions on the pyrimidine ring, enabling diverse chemical modifications. Synthetic routes to fluorinated pyrimidines have evolved from early ring-closure methods, which often used hazardous reagents like ethyl fluoroacetate, to more modern and safer techniques. nih.gov These advancements have made fluorinated building blocks more accessible for drug discovery programs. lifechemicals.com For example, trifluoromethoxylated pyridines and pyrimidines are now considered valuable building blocks for developing new drugs and agrochemicals. rsc.org
Integration into Radiopharmaceutical Research for Diagnostic Tool Development
Radiolabeled nucleoside analogs are crucial for the development of diagnostic tools, particularly in positron emission tomography (PET) imaging. Over 60 radiopharmaceuticals have been approved for diagnosing various cancers and other diseases. nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter due to its convenient half-life and imaging characteristics.
Incorporating ¹⁸F into a molecule like this compound could yield a novel PET tracer. A well-known example in this class is 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), which is used to image cellular proliferation in tumors. researchgate.netscilit.com The synthesis of such tracers involves the nucleophilic radiofluorination of a suitable precursor. researchgate.net A hypothetical ¹⁸F-labeled this compound could be investigated for its potential to track specific biological processes, depending on its cellular uptake and metabolic fate. The development of automated and reliable radiosynthesis methods is key to the clinical translation of such diagnostic agents. researchgate.net
Exploration of Self-Assembly and Supramolecular Chemistry with Fluorinated Pyrimidines
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The introduction of fluorine into molecular components can profoundly influence their self-assembly behavior. These interactions are guided by the "instructions" stored within the constituent molecules. nih.govillinois.edu
The fluorine atom in this compound can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. Halogen bonding, in particular, is a directional interaction between a halogen atom and a Lewis base that has gained recognition as a valuable tool in crystal engineering and molecular recognition. nih.govacs.org The study of how fluorinated pyrimidines self-assemble can lead to the design of novel supramolecular architectures, such as liquid crystals, gels, and other nanomaterials with unique properties. illinois.edu Computational studies, such as the analysis of molecular electrostatic potentials (MEP), are instrumental in understanding and predicting the binding preferences that drive the formation of these complex assemblies. nih.gov
Impact of Fluorination on Supramolecular Assembly:
| Interaction Type | Effect of Fluorine | Potential Supramolecular Outcome |
| Hydrogen Bonding | Alters acidity/basicity of nearby H-bond donors/acceptors | Modified stability and geometry of base pairing and other H-bonded networks |
| Halogen Bonding | Enables directional C-F···X interactions (where X is a Lewis base) | Formation of novel crystal packing motifs and ligand-protein interactions nih.govacs.org |
| Dipole-Dipole Interactions | Creates a strong local dipole at the C-F bond | Influences molecular packing and alignment in condensed phases |
| Fluorophilicity | Tendency to segregate into fluorinated domains | Drives phase separation and the formation of unique nanostructures |
Emerging Methodologies in the Study of Halogenated Nucleobase Analogs
The study of halogenated nucleobases like this compound benefits from a range of advanced methodologies that provide deep insights into their structure, function, and reactivity.
Advanced Spectroscopy: As mentioned, ¹⁹F NMR is a primary tool. In addition, advanced mass spectrometry techniques are used to study the metabolism and biodistribution of fluorinated compounds. nih.gov
Computational Chemistry: Quantum chemical calculations are used to investigate molecular geometry, electronic properties (e.g., HOMO-LUMO orbitals), and reaction mechanisms. emerginginvestigators.org These computational studies can predict the effects of fluorination on a molecule's stability and reactivity, guiding synthetic efforts and biological testing. emerginginvestigators.org
Biocatalysis and Enzyme Engineering: There is growing interest in using enzymes, such as halogenases, for the selective incorporation of halogen atoms into molecules under mild conditions. researchgate.netnih.gov Engineering these enzymes could provide novel and environmentally friendly routes to synthesize complex halogenated natural product analogs. researchgate.netnih.gov This approach offers an alternative to traditional synthetic methods. researchgate.net
Chemoenzymatic Detection: Specific enzymes can be used to modify halogenated nucleobases within biological systems, allowing for subsequent detection through bioorthogonal chemistry. For example, glycosyltransferases have been used to label modified cytosines in DNA for analysis. nih.gov
Unexplored Research Avenues and Persistent Challenges in Fluorinated Pyrimidine Chemistry and Biology
Despite significant progress, the chemistry and biology of fluorinated pyrimidines present ongoing challenges and opportunities for future research.
Persistent Challenges:
Synthetic Methodologies: While many methods exist, the development of new, highly selective, and scalable fluorination reactions remains a key challenge. researchgate.net This is particularly true for late-stage fluorination of complex molecules.
Understanding Biological Effects: The precise mechanisms by which many fluorinated pyrimidines exert their biological effects are not fully understood. mdpi.com While the inhibition of enzymes like thymidylate synthase by metabolites of 5-FU is well-known, other targets such as RNA-modifying enzymes and DNA topoisomerases are also implicated, highlighting the complexity of their interactions. nih.govnih.govresearchgate.net
Predicting Fluorine's Influence: The effects of fluorination can be context-dependent and sometimes unpredictable. A fluorine atom that is beneficial in one molecular scaffold may be detrimental in another, making rational design challenging. researchgate.net
Unexplored Research Avenues:
Novel Biological Probes: Designing fluorinated pyrimidines as probes for less-studied enzymes and biological pathways.
Fluorinated RNA/DNA Oligonucleotides: Synthesizing and studying oligonucleotides containing this compound or similar analogs to investigate their structural and functional impact on nucleic acids. mdpi.com
Smart Materials: Exploring the self-assembly of fluorinated pyrimidines to create responsive materials whose properties can be controlled by external stimuli.
Combination with Other Catalysis: Integrating enzymatic halogenation with chemical catalysis to create novel pathways for C-H functionalization and molecular diversification. rsc.org
The continued exploration of compounds like this compound will undoubtedly contribute to advancements in medicine, materials science, and our fundamental understanding of chemical biology.
Q & A
Q. What are the standard synthetic routes for 1,3-Dimethyl-6-fluorothymine, and how can researchers validate product purity?
- Methodological Answer : The synthesis typically involves fluorination of thymine derivatives using nucleophilic agents (e.g., KF or CsF) under anhydrous conditions. Methylation at positions 1 and 3 can be achieved via alkylation with methyl iodide in the presence of a base like NaH. To validate purity, employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities. Use HPLC with UV detection (λ = 260 nm) to assess purity >98% .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for separating and identifying the compound in biological matrices. Use reverse-phase C18 columns with a gradient of acetonitrile/water (+0.1% formic acid).
- Fluorine-19 NMR : Exploits the unique chemical shift of fluorine to distinguish it from non-fluorinated impurities.
- X-ray Crystallography : Resolves stereochemical details if single crystals are obtainable.
Calibrate instruments using NIST-traceable standards to ensure reproducibility .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:
- Thermal stress : 40–60°C for 14 days.
- Photolytic stress : UV light (320–400 nm) for 48 hours.
- Hydrolytic stress : Acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O) conditions.
Monitor degradation via HPLC-DAD and quantify impurities using peak area normalization. Store the compound in amber vials at –20°C under inert gas (e.g., argon) to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Step 1 : Verify solvent effects by repeating NMR in deuterated DMSO or CDCl₃.
- Step 2 : Perform 2D NMR experiments (COSY, HSQC) to confirm proton-carbon correlations.
- Step 3 : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA software). Adjust computational parameters (e.g., solvent model, basis set) to align with experimental conditions.
- Step 4 : Cross-validate with IR spectroscopy to detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Contradictions may arise from tautomerism or conformational flexibility .
Q. What experimental strategies optimize the fluorination step in synthesizing this compound to minimize side products?
- Methodological Answer :
- Catalyst screening : Test fluorinating agents like Selectfluor® or DAST for regioselectivity.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Temperature control : Maintain –10°C to 0°C to suppress hydrolysis.
- In situ monitoring : Employ ReactIR to track reaction progress and terminate at maximal yield.
Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. How can researchers design dose-response studies to evaluate the biological activity of this compound in nucleic acid analogs?
- Methodological Answer :
- Cell-free systems : Use in vitro transcription assays (e.g., T7 RNA polymerase) to assess incorporation into RNA.
- Cellular models : Treat cultured cells (e.g., HeLa) with 0.1–100 µM compound for 24–72 hours. Quantify cytotoxicity via MTT assay and gene expression via qRT-PCR .
- Structural analysis : Perform X-ray crystallography or molecular docking to study binding affinity with DNA/RNA polymerases. Normalize data to positive/negative controls (e.g., 5-fluorouracil) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
- Power analysis : Determine sample size (n ≥ 3) to achieve 80% statistical power.
Report results with 95% confidence intervals and raw data in supplementary materials .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) during synthesis.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, temperature).
- Quality-by-Design (QbD) : Define a design space for acceptable impurity profiles.
Document deviations in electronic lab notebooks (ELNs) for root-cause analysis .
Safety and Compliance
Q. What safety protocols are essential for handling fluorinated thymine derivatives like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Waste disposal : Neutralize fluorinated waste with calcium hydroxide before disposal.
- Emergency response : Maintain calcium gluconate gel for skin exposure to fluorides.
Adhere to OSHA and ACS guidelines for hazardous chemical management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
